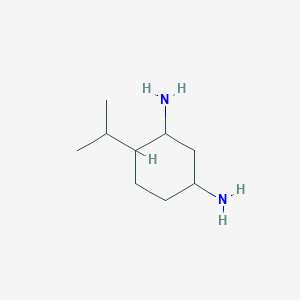![molecular formula C6H6ClNO3S2 B063090 (S)-6-氯-4-羟基-3,4-二氢-2H-噻吩并[3,2-e][1,2]噻嗪 1,1-二氧化物 CAS No. 160982-16-1](/img/structure/B63090.png)
(S)-6-氯-4-羟基-3,4-二氢-2H-噻吩并[3,2-e][1,2]噻嗪 1,1-二氧化物
描述
Synthesis Analysis
The synthesis of related compounds involves several key steps, including N-alkylation, ring expansion, and reaction with various nucleophiles under specific conditions. For instance, a novel series of biologically active 4-hydroxy-2H-1,2-benzothiazine derivatives were synthesized starting from ultrasonic-mediated N-alkylation of sodium saccharin, demonstrating the complexity and specificity required in synthesizing such compounds (Zia-ur-Rehman et al., 2009).
Molecular Structure Analysis
The molecular structure of thieno[3,2-e][1,2]thiazine derivatives is characterized by extensive intramolecular hydrogen bonds, which stabilize the compound's structure. This is exemplified in the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, where the heterocyclic thiazine rings adopt half-chair conformations, indicating the importance of intramolecular interactions in defining the structure (Siddiqui et al., 2008).
Chemical Reactions and Properties
Thieno[3,2-e][1,2]thiazine derivatives are involved in various chemical reactions, demonstrating a range of reactivities. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used as a catalyst for synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting the compound's utility in facilitating diverse chemical transformations (Khazaei et al., 2015).
科学研究应用
简便的合成和生物活性
合成了一系列新型的具有生物活性的 4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-碳酰肼 1,1-二氧化物,展示了噻吩并[3,2-e][1,2]噻嗪衍生物的化学多功能性。该合成涉及超声介导的 N-烷基化、环扩张和肼解,然后与各种苯甲醛反应。对这些化合物的初步评价揭示了它们的抗菌和 DPPH 自由基清除活性,表明它们在开发新治疗剂方面的潜力 (Zia-ur-Rehman 等人,2009).
激活钾离子通道
6-氯-3-烷基氨基-4H-噻吩并[3,2-e]-1,2,4-噻二嗪 1,1-二氧化物衍生物已被确定为胰腺 β 细胞中 ATP 敏感钾 (K(ATP)) 通道的有效激活剂。该活性通过对质膜电位和胰岛素释放的影响以及对 [(3)H]格列本脲结合的竞争性抑制进行表征,表明这些化合物在调节胰岛素释放和治疗糖尿病等疾病方面具有显着潜力 (Nielsen 等人,2002).
有机合成中的催化剂
化合物 N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物已被用作一种高效且均相的催化剂,用于在水中通过一步多组分反应合成 4H-吡喃、吡喃并吡唑和吡唑并[1,2-b]酞嗪衍生物。该方法以符合绿色化学协议而著称,证明了该化合物在促进环境友好型化学合成中的用途 (Khazaei 等人,2015).
区域选择性合成和在三唑连接基上的应用
开发了一种通过碘环化方法高效区域选择性合成 4-碘-2,3-二取代-2H-噻吩并[3,2-e][1,2]噻嗪-1,1-二氧化物衍生物的方法。该方法促进了噻吩稠合的磺酰胺衍生物的合成,证明了这些化合物在构建适合进一步官能化和潜在药物应用的复杂分子结构中的战略用途 (Barange 等人,2014).
属性
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide | |
CAS RN |
160982-16-1, 138890-89-8 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

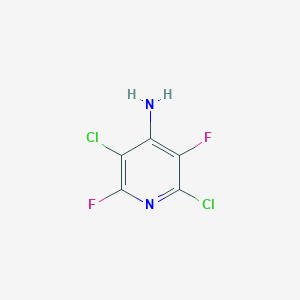
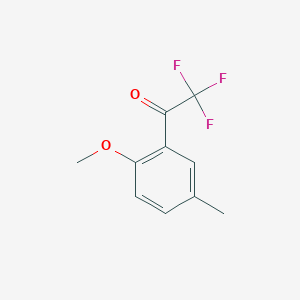
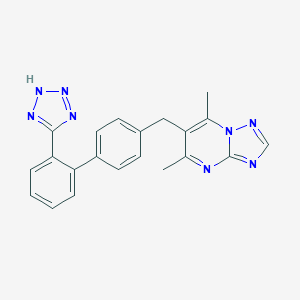
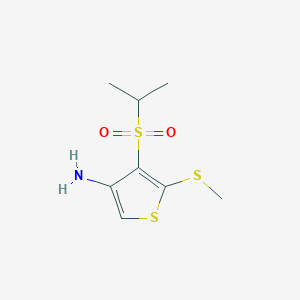
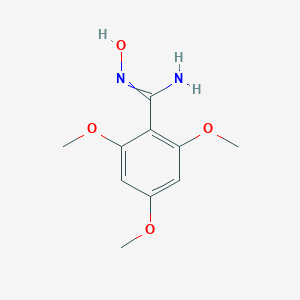
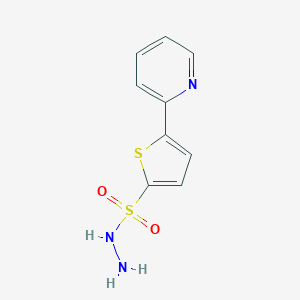
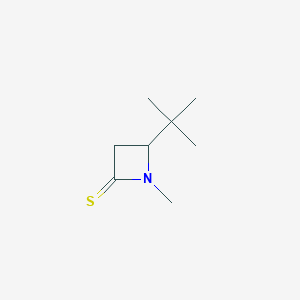
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
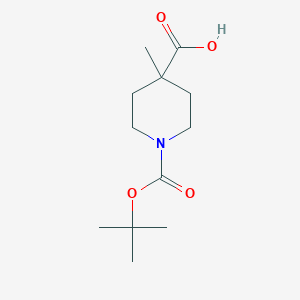
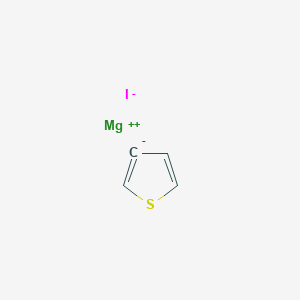
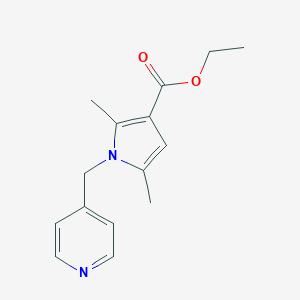
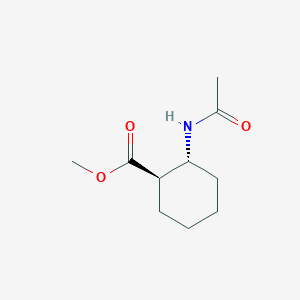
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
